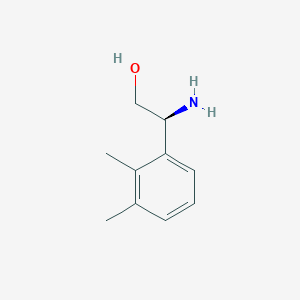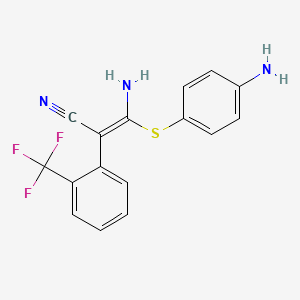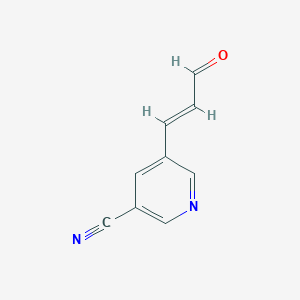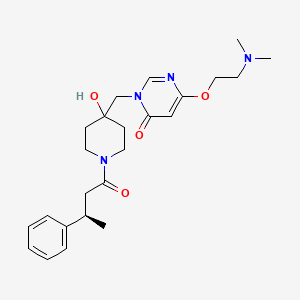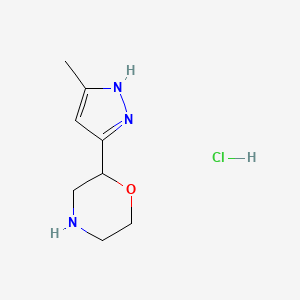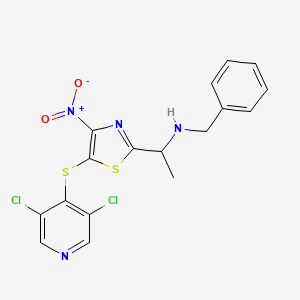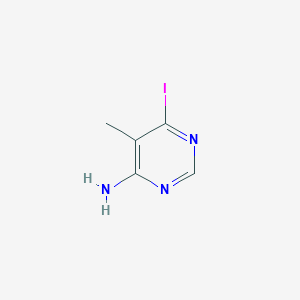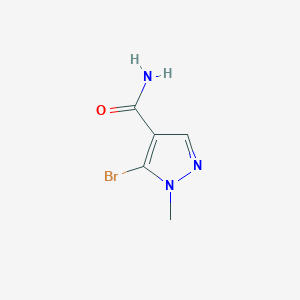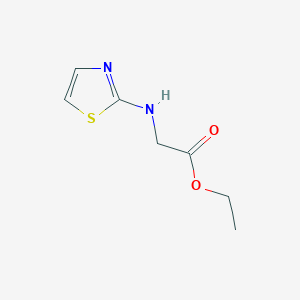
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide is an organic compound with a complex structure that includes bromine, fluorine, hydroxyl, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Fluorination: Introduction of the fluorine atom.
Hydroxylation: Addition of the hydroxyl group.
Amidation: Formation of the benzimidamide structure.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and fluorine-containing reagents for fluorination. The hydroxylation and amidation steps may involve the use of bases and other catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also involve continuous flow processes and the use of automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group may yield an amine.
Aplicaciones Científicas De Investigación
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-fluoro-3-hydroxybenzaldehyde: Similar structure but lacks the nitro and benzimidamide groups.
6-Fluoro-2-hydroxy-3-nitrobenzaldehyde: Similar structure but lacks the bromine and benzimidamide groups.
4-Bromo-2-fluoro-6-nitrophenol: Similar structure but lacks the hydroxyl and benzimidamide groups.
Uniqueness
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H5BrFN3O3 |
|---|---|
Peso molecular |
278.04 g/mol |
Nombre IUPAC |
2-bromo-6-fluoro-N'-hydroxy-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H5BrFN3O3/c8-6-4(12(14)15)2-1-3(9)5(6)7(10)11-13/h1-2,13H,(H2,10,11) |
Clave InChI |
FETRIXIJPSAYPM-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)/C(=N/O)/N)F |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=NO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


